molecular formula C22H17N3O4 B13868417 Azilsartan Impurity 46

Azilsartan Impurity 46

Cat. No.: B13868417
M. Wt: 387.4 g/mol
InChI Key: IGSFHUGYQWQWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Azilsartan Impurity 46 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Azilsartan Impurity 46 can be compared with other impurities and related substances of Azilsartan, such as:

  • Azilsartan N-medoxomil
  • Azilsartan dimedoxomil
  • Methoxy analogue of Azilsartan medoxomil
  • Amide methyl ester of Azilsartan

These compounds share similar structural features but differ in their specific functional groups and chemical properties . This compound is unique due to its specific molecular structure and formation during the synthesis of Azilsartan .

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

3-[[4-(2-carbamoylphenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C22H17N3O4/c23-20(26)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-25-19-17(21(27)28)6-3-7-18(19)24-22(25)29/h1-11H,12H2,(H2,23,26)(H,24,29)(H,27,28)

InChI Key

IGSFHUGYQWQWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=O)N

Origin of Product

United States

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